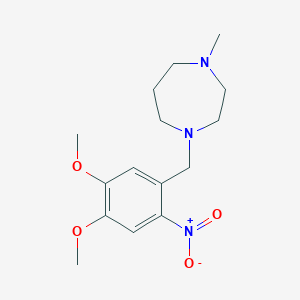
(3,4-dimethylphenyl)(2-methoxybenzyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3,4-dimethylphenyl)(2-methoxybenzyl)amine, also known as DMBA, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a derivative of amphetamine and has been found to have various biochemical and physiological effects.
Wirkmechanismus
The exact mechanism of action of (3,4-dimethylphenyl)(2-methoxybenzyl)amine is not fully understood, but it is believed to work by binding to and activating certain receptors in the brain and body. Specifically, (3,4-dimethylphenyl)(2-methoxybenzyl)amine has been found to bind to the trace amine-associated receptor 1 (TAAR1), which is involved in the regulation of various physiological processes.
Biochemical and Physiological Effects:
(3,4-dimethylphenyl)(2-methoxybenzyl)amine has been found to have various biochemical and physiological effects. It has been shown to increase the release of dopamine, norepinephrine, and serotonin in the brain, which can lead to increased alertness, focus, and mood elevation. (3,4-dimethylphenyl)(2-methoxybenzyl)amine has also been found to induce vasoconstriction and increase blood pressure, which can have both positive and negative effects on the cardiovascular system.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of (3,4-dimethylphenyl)(2-methoxybenzyl)amine is its ability to selectively activate TAAR1 receptors, which can provide researchers with a more specific tool for studying the effects of amphetamine derivatives on the brain and body. However, one limitation of (3,4-dimethylphenyl)(2-methoxybenzyl)amine is its potential for toxicity, as high doses of the compound have been found to be toxic to cells in vitro.
Zukünftige Richtungen
There are many potential future directions for research involving (3,4-dimethylphenyl)(2-methoxybenzyl)amine. One area of interest is the potential use of (3,4-dimethylphenyl)(2-methoxybenzyl)amine as a therapeutic agent for various neurological and psychiatric disorders. Additionally, further studies are needed to fully understand the mechanism of action of (3,4-dimethylphenyl)(2-methoxybenzyl)amine and its effects on various physiological systems.
Synthesemethoden
(3,4-dimethylphenyl)(2-methoxybenzyl)amine can be synthesized through a series of chemical reactions. One of the most common methods of synthesis involves the reaction of 3,4-dimethylbenzaldehyde and 2-methoxybenzylamine in the presence of a catalyst. The resulting product is then purified through a series of steps to obtain pure (3,4-dimethylphenyl)(2-methoxybenzyl)amine.
Wissenschaftliche Forschungsanwendungen
(3,4-dimethylphenyl)(2-methoxybenzyl)amine has been widely used in scientific research as a tool to study various physiological and biochemical processes. It has been found to have potential applications in the field of neuroscience, as it can be used to study the effects of amphetamine derivatives on the brain. (3,4-dimethylphenyl)(2-methoxybenzyl)amine has also been used in studies of the cardiovascular system, as it can induce vasoconstriction and increase blood pressure.
Eigenschaften
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-3,4-dimethylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO/c1-12-8-9-15(10-13(12)2)17-11-14-6-4-5-7-16(14)18-3/h4-10,17H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJBWBDINRNZCEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NCC2=CC=CC=C2OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-methoxyphenyl)methyl]-3,4-dimethylaniline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5,5-dimethyl-2-({[(4-pyridinylmethyl)amino]carbonyl}amino)-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxamide](/img/structure/B5784235.png)




![ethyl 2-[(3,6-dichloro-2-methoxybenzoyl)amino]benzoate](/img/structure/B5784254.png)

![benzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5784283.png)
![1,3-dimethyl-5-[3-methyl-4-(1-pyrrolidinyl)benzylidene]-2-thioxo-4-imidazolidinone](/img/structure/B5784288.png)


![N'-{[2-(4-chloro-3-methylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5784299.png)
![N-[5-(isopropylthio)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B5784319.png)
